Tau Binding Affinity and Aβ Selectivity: BF-170 vs. BF-168
BF-170 demonstrates a 3.6-fold higher binding affinity for tau fibrils compared to Aβ fibrils (EC50 tau = 221 nM vs. EC50 Aβ = 786 nM), with a Ki for Aβ > 5,000 nM confirming negligible cross-reactivity . In contrast, the earlier probe BF-168 exhibits strong Aβ binding and is known to preferentially stain senile plaques over NFTs, making it unsuitable for tau-specific studies [1]. This quantitative difference establishes BF-170 as a superior tool for discriminating tau pathology in mixed AD brain samples.
| Evidence Dimension | Binding affinity (EC50) and selectivity (Ki) |
|---|---|
| Target Compound Data | EC50 (tau) = 221 nM; EC50 (Aβ) = 786 nM; Ki (Aβ) > 5,000 nM |
| Comparator Or Baseline | BF-168: Known strong Aβ binder, stains senile plaques primarily; quantitative EC50 values not reported in same study but qualitative staining patterns confirm Aβ preference |
| Quantified Difference | BF-170: 3.6-fold selectivity for tau over Aβ; BF-168: Aβ-selective (exact fold difference not quantifiable due to assay differences) |
| Conditions | In vitro fluorescence binding assay using synthetic tau and Aβ fibrils |
Why This Matters
This selectivity profile ensures that in mixed pathology samples, BF-170 reports specifically on tau burden, avoiding the confounding Aβ signal that would compromise studies using BF-168.
- [1] Okamura, N., Suemoto, T., Furumoto, S., Suzuki, M., Shimadzu, H., Akatsu, H., ... & Kudo, Y. (2005). Quinoline and benzimidazole derivatives: candidate probes for in vivo imaging of tau pathology in Alzheimer's disease. Journal of Neuroscience, 25(47), 10857-10862. View Source
